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This technical guide provides an in-depth overview of the foundational research on the
properties of glucose oxidase (GOx). It is intended for researchers, scientists, and drug
development professionals, offering a detailed look at the core biochemical and biophysical
characteristics of this important enzyme as understood from its discovery and early
characterization. The guide summarizes key quantitative data, outlines historical experimental
protocols, and visualizes fundamental processes related to the enzyme.

Discovery and Early Sources

Glucose oxidase (EC 1.1.3.4), initially named "glucoseoxidase," was first discovered in 1925
by the Danish botanist Detlev Miiller from the pressed aqueous sap of the fungus Aspergillus
niger.[1][2] He also identified a glucose oxidase-rich powder from the sap of Penicillium
glaucum.[1] Muller observed that in the presence of glucose, the enzyme consumed oxygen
and caused a drop in pH from approximately 5.5-6.6 to 4.0.[1] By 1928, he concluded that the
acidic product was gluconic acid.[1] This enzyme was later found to be identical to notatin, an
antibacterial substance extracted from Penicillium notatum, which produces hydrogen peroxide
in the presence of glucose.[3]

Catalytic Activity and Substrate Specificity

Glucose oxidase is an oxidoreductase that catalyzes the oxidation of 3-D-glucose to D-
glucono-o-lactone and hydrogen peroxide, using molecular oxygen as an electron acceptor.[4]
The D-glucono-d-lactone then non-enzymatically hydrolyzes to gluconic acid.[5]

© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b7822160?utm_src=pdf-interest
https://www.benchchem.com/product/b7822160?utm_src=pdf-body
https://www.benchchem.com/product/b7822160?utm_src=pdf-body
https://pubs.acs.org/doi/10.1021/acs.analchem.1c01191
https://www.uniprot.org/uniprotkb/P13006/entry
https://www.benchchem.com/product/b7822160?utm_src=pdf-body
https://pubs.acs.org/doi/10.1021/acs.analchem.1c01191
https://pubs.acs.org/doi/10.1021/acs.analchem.1c01191
https://pubs.acs.org/doi/10.1021/acs.analchem.1c01191
https://en.wikipedia.org/wiki/Glucose_oxidase
https://www.benchchem.com/product/b7822160?utm_src=pdf-body
https://www.researchgate.net/publication/363149935_Insights_into_the_Structures_Inhibitors_and_Improvement_Strategies_of_Glucose_Oxidase
https://dergipark.org.tr/tr/download/article-file/854034
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7822160?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

The reaction proceeds via a Ping-Pong Bi Bi mechanism, where [3-D-glucose oxidation and Oz
reduction occur in two distinct steps.[6] This high specificity for -D-glucose was a key early
finding. Muller's initial research in 1925 noted the enzyme's specificity, observing that d-
fructose, d-galactose, pentoses, glycerol, and dihydroxyacetone were not oxidized.[1] While
highly specific for D-glucose, the enzyme can oxidize other monosaccharides, nitroalkanes,
and hydroxyl compounds to a lesser extent.[7]

Physicochemical Properties

Early research focused on characterizing the fundamental physicochemical properties of
glucose oxidase, primarily from Aspergillus niger.

3.1. Molecular Weight and Structure

Glucose oxidase is a dimeric glycoprotein, a homodimer composed of two identical subunits.
[3][7]1[8][9] The molecular weight can vary depending on the degree of glycosylation, typically
ranging from 130 to 175 kDa.[10] Each subunit contains a non-covalently bound flavin adenine
dinucleotide (FAD) coenzyme, which acts as the initial electron acceptor.[3][7]

3.2. pH and Temperature Optima

The optimal pH and temperature for glucose oxidase activity have been a central focus of its
characterization. The enzyme generally exhibits maximum activity in a slightly acidic
environment.

e pH Optimum: The optimal pH for glucose oxidase from Aspergillus niger is consistently
reported to be around 5.5.[11][12] The enzyme is active within a pH range of 4 to 8, but the
activity decreases sharply below pH 5.0.[11][13] For glucose oxidase from Phanerochaete
chrysosporium, a broader optimal pH range of 4 to 5 has been reported.[14]

o Temperature Optimum: The optimal temperature for glucose oxidase activity is generally
found to be between 30°C and 40°C.[2][11][12] For instance, GOx from one strain of
Aspergillus niger showed maximum activity at 40°C,[11][12] while another study reported an
optimum of 25°C with high activity between 20-35°C.[13]

Quantitative Data Summary
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The following tables summarize the quantitative data on the properties of glucose oxidase
from various sources.

Table 1: Physicochemical and Kinetic Properties of Glucose Oxidase
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Property Value Source Organism Reference
Molecular Weight ~160 kDa Aspergillus niger [11]
) Aspergillus niger UAF-
175 kDa (Native) 1 [11]
] Phanerochaete
180 kDa (Native) ) [14]
chrysosporium
) Aspergillus niger UAF-
pH Optimum 5.5 1 [11][12]
5.0 Pseudomonas sp.
5.0 Actinomyces sp. [15]
Phanerochaete
4.0-5.0 . [14]
chrysosporium
] Aspergillus niger UAF-
Temperature Optimum  40°C 1 [11][12]
37°C Aspergillus niger [2]
27°C Pseudomonas sp. [15]
30°C Actinomyces sp. [15]
Michaelis Constant 2.56 mM (for D- Aspergillus niger UAF- (1]
(Km) glucose) 1
25 mmol L1 (for D- Aspergillus niger [12]
glucose) NFCCP
6.91 mM Pseudomonas sp. [15]
72 mM Actinomyces sp. [15]
19.6 mM Penicillium notatum [16]
2.97 uM Not Specified [17]
Maximum Velocity ) Aspergillus niger UAF-
43.5 U mg~1 protein [11]

(Vmax)

1
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1.2U Pseudomonas sp. [15]
0.7U Actinomyces sp. [15]
7.5 mM/min Penicillium notatum [16]
1.35 mM/s Not Specified [17]
Activation Energy (Ea)  15.46 kJ mol—1 ,:spergillus niger UAF- [11]
23.95 kJ mol—t Pseudomonas sp. [15]
39.5 kJ mol—1 Actinomyces sp. [15]

Table 2: Inhibitors of Glucose Oxidase

Inhibitor Concentration Effect Reference
Ag* 1mM Obvious inhibition [10]
Co?* 1mM Obvious inhibition [10]
Hg?* 1 mM Obvious inhibition [10]

40% loss of activity
H202 200 mM o [10]
(competitive inhibitor)

Cuz+ Not specified 56.5% inhibition [13]

Agz* Not specified 48% inhibition [13]

Experimental Protocols

Early research on glucose oxidase relied on a variety of methods to isolate, purify, and
characterize the enzyme.

5.1. Enzyme Isolation and Purification

A general protocol for the isolation and purification of intracellular glucose oxidase from fungal
sources like Aspergillus niger involved the following steps:
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e Culture and Fermentation: The fungal strain is cultured in a suitable growth medium
containing a carbon source (e.g., glucose), a nitrogen source, and essential minerals. The
fermentation is carried out under controlled conditions of pH (around 5.5) and temperature
(around 30°C) for a specific period (e.g., 36 hours) with agitation.[11]

e Mycelium Extraction: The fungal mycelium is harvested from the fermentation broth by
filtration.

o Cell Lysis: The harvested mycelial cells are disrupted to release the intracellular enzyme.
This can be achieved by physical methods such as grinding with sand or using a
homogenizer.

o« Ammonium Sulfate Precipitation: The crude cell extract is subjected to fractional precipitation
with ammonium sulfate to concentrate the glucose oxidase.

o Chromatography: The partially purified enzyme is further purified using chromatographic
techniques. This typically involves:

o Anion-Exchange Chromatography: Using a resin like DEAE-cellulose to separate proteins
based on charge.

o Gel Filtration (Size-Exclusion Chromatography): Using a medium like Sephadex G-150 to
separate proteins based on their molecular size.[12]

5.2. Enzyme Activity Assays
Several methods were employed to determine the activity of glucose oxidase.

o Manometric Method: This was one of the earliest methods used by Miiller. The consumption
of oxygen during the reaction was measured using a mercury manometer connected to a
sealed reaction vessel containing the enzyme solution and glucose.[1]

o Colorimetric Methods: These methods became widely used and are often based on the
detection of hydrogen peroxide produced during the reaction.

o Coupled Peroxidase Assay: The H202 produced is used by a second enzyme, horseradish
peroxidase (HRP), to oxidize a chromogenic substrate.
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o Reaction Mixture: A typical reaction mixture contains a buffer (e.g., 50 mM sodium
phosphate), D-glucose, HRP, the chromogenic substrate (e.g., o-dianisidine or 4-
aminoantipyrine with phenol), and the glucose oxidase sample.[15][18]

o Measurement: The formation of the colored product is measured spectrophotometrically at
a specific wavelength (e.g., 505 nm for the product of 4-aminoantipyrine and phenol).[3]
The rate of color formation is proportional to the glucose oxidase activity.

e Oxygen Electrode Method: The rate of oxygen depletion in the reaction mixture is measured
directly using an amperometric oxygen electrode, such as a Clark cell.[5][18]

5.3. Determination of Kinetic Parameters (Km and Vmax)

The Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) were
determined by measuring the initial reaction rate at various substrate (D-glucose)
concentrations while keeping the enzyme concentration constant. The data were then plotted
using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[substrate]).[11]
[15]

Visualizations

6.1. Experimental Workflow for Glucose Oxidase Characterization
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Caption: Generalized workflow for the production, purification, and characterization of glucose

oxidase.

6.2. Catalytic Mechanism of Glucose Oxidase
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Caption: The Ping-Pong Bi Bi catalytic mechanism of glucose oxidase.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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